Cas no 2229003-28-3 (1-bromo-2-methyl-3-(2-nitroethyl)benzene)

1-bromo-2-methyl-3-(2-nitroethyl)benzene 化学的及び物理的性質
名前と識別子
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- 1-bromo-2-methyl-3-(2-nitroethyl)benzene
- 2229003-28-3
- EN300-1907617
-
- インチ: 1S/C9H10BrNO2/c1-7-8(5-6-11(12)13)3-2-4-9(7)10/h2-4H,5-6H2,1H3
- InChIKey: LOYLFIMYONHHIY-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1C)CC[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 242.98949g/mol
- どういたいしつりょう: 242.98949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3
1-bromo-2-methyl-3-(2-nitroethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1907617-0.1g |
1-bromo-2-methyl-3-(2-nitroethyl)benzene |
2229003-28-3 | 0.1g |
$892.0 | 2023-09-18 | ||
Enamine | EN300-1907617-0.25g |
1-bromo-2-methyl-3-(2-nitroethyl)benzene |
2229003-28-3 | 0.25g |
$933.0 | 2023-09-18 | ||
Enamine | EN300-1907617-10.0g |
1-bromo-2-methyl-3-(2-nitroethyl)benzene |
2229003-28-3 | 10g |
$4360.0 | 2023-06-02 | ||
Enamine | EN300-1907617-5.0g |
1-bromo-2-methyl-3-(2-nitroethyl)benzene |
2229003-28-3 | 5g |
$2940.0 | 2023-06-02 | ||
Enamine | EN300-1907617-5g |
1-bromo-2-methyl-3-(2-nitroethyl)benzene |
2229003-28-3 | 5g |
$2940.0 | 2023-09-18 | ||
Enamine | EN300-1907617-0.5g |
1-bromo-2-methyl-3-(2-nitroethyl)benzene |
2229003-28-3 | 0.5g |
$974.0 | 2023-09-18 | ||
Enamine | EN300-1907617-10g |
1-bromo-2-methyl-3-(2-nitroethyl)benzene |
2229003-28-3 | 10g |
$4360.0 | 2023-09-18 | ||
Enamine | EN300-1907617-2.5g |
1-bromo-2-methyl-3-(2-nitroethyl)benzene |
2229003-28-3 | 2.5g |
$1988.0 | 2023-09-18 | ||
Enamine | EN300-1907617-1.0g |
1-bromo-2-methyl-3-(2-nitroethyl)benzene |
2229003-28-3 | 1g |
$1014.0 | 2023-06-02 | ||
Enamine | EN300-1907617-0.05g |
1-bromo-2-methyl-3-(2-nitroethyl)benzene |
2229003-28-3 | 0.05g |
$851.0 | 2023-09-18 |
1-bromo-2-methyl-3-(2-nitroethyl)benzene 関連文献
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
1-bromo-2-methyl-3-(2-nitroethyl)benzeneに関する追加情報
1-Bromo-2-Methyl-3-(2-Nitroethyl)Benzene: A Comprehensive Overview
1-Bromo-2-Methyl-3-(2-Nitroethyl)Benzene (CAS No. 2229003-28-3) is a complex organic compound with a unique structure that has garnered attention in various fields of chemistry. This compound, often referred to as 1-bromo-2-methylbenzene derivative, is characterized by its bromine atom at position 1, a methyl group at position 2, and a nitroethyl substituent at position 3 on the benzene ring. Its molecular formula is C9H11BrNO4, and it has a molecular weight of approximately 305.17 g/mol.
The synthesis of 1-bromo-2-methyl-3-(2-nitroethyl)benzene involves multiple steps, including bromination, methylation, and nitration reactions. Recent studies have highlighted the importance of optimizing reaction conditions to achieve high yields and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process while minimizing side reactions. This approach not only enhances efficiency but also aligns with the growing trend of sustainable chemistry practices.
The structural features of this compound make it highly versatile in various applications. The bromine atom at position 1 contributes to its reactivity, making it a valuable intermediate in organic synthesis. The methyl group at position 2 provides steric hindrance, which can influence the reactivity of neighboring groups. Meanwhile, the nitroethyl substituent at position 3 introduces electron-withdrawing effects, which can modulate the electronic properties of the benzene ring.
Recent research has focused on the potential of 1-bromo-2-methyl-3-(2-nitroethyl)benzene in drug discovery and material science. In pharmacology, its unique structure has been explored for its potential as a lead compound in developing new pharmaceutical agents. For example, studies have investigated its ability to inhibit certain enzymes or interact with specific biological targets, paving the way for further exploration in medicinal chemistry.
In material science, this compound has shown promise as a precursor for advanced materials such as polymers and nanoparticles. Its functional groups can be exploited to create materials with tailored properties, such as improved thermal stability or enhanced mechanical strength. Researchers have also explored its use in creating sensors and electronic devices due to its ability to respond to external stimuli.
The handling and storage of 1-bromo-2-methyl-3-(2-nitroethyl)benzene require careful consideration due to its chemical properties. It is important to store the compound in a cool, dry place away from direct sunlight and incompatible materials. Proper personal protective equipment should be used during handling to ensure safety.
In conclusion, 1-bromo-2-methyl-3-(2-nitroethyl)benzene (CAS No. 2229003-28-3) is a multifaceted compound with significant potential in various scientific domains. Its unique structure and reactivity make it an invaluable tool for researchers in organic synthesis, pharmacology, and material science. As ongoing studies continue to uncover new applications and optimize synthesis methods, this compound is poised to play an increasingly important role in advancing chemical research.
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